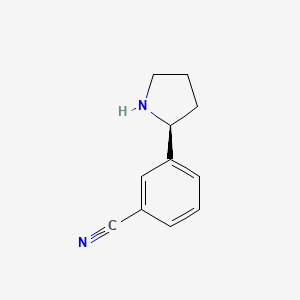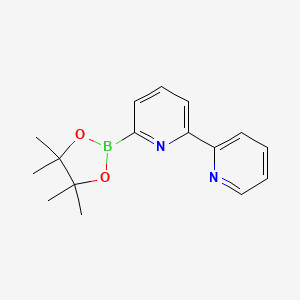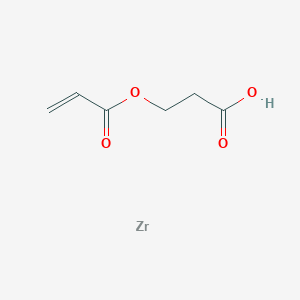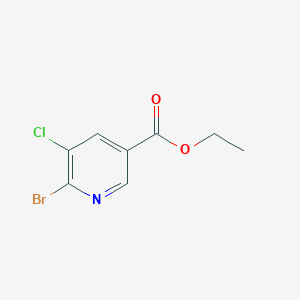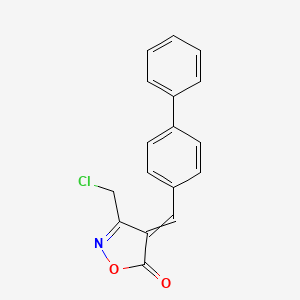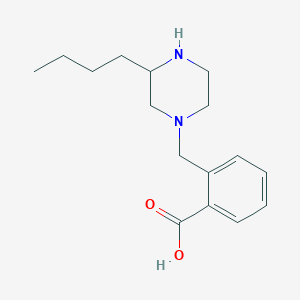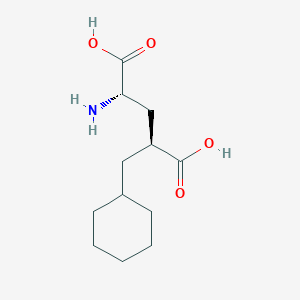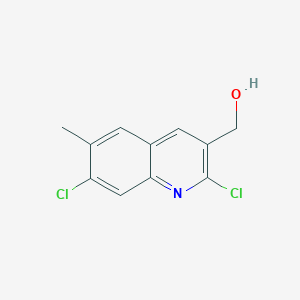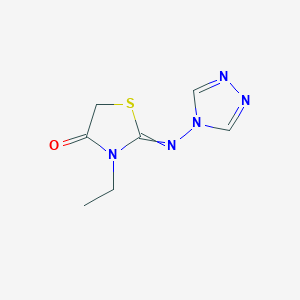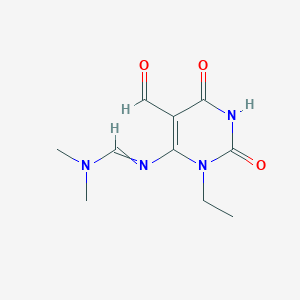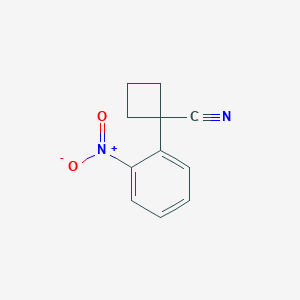
1-(2-Nitrophenyl)cyclobutanecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is characterized by a cyclobutane ring attached to a 2-nitrophenyl group and a carbonitrile group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Nitrophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(2-Aminophenyl)cyclobutanecarbonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.
Scientific Research Applications
1-(2-Nitrophenyl)cyclobutanecarbonitrile is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, though specific applications are still under research.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Nitrophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can affect various molecular pathways, though detailed studies are required to elucidate specific mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)cyclobutanecarbonitrile: Similar structure but with the nitro group in the para position.
1-(2-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2-nitrophenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H10N2O2/c12-8-11(6-3-7-11)9-4-1-2-5-10(9)13(14)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
CZVZIVNUQHOENV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


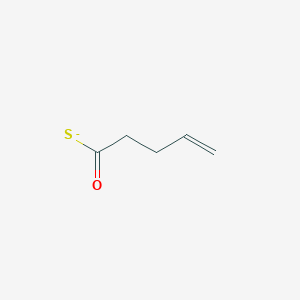
![N,N-dimethyl-N'-[5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]iminoformamide](/img/structure/B11724125.png)
